molecular formula C9H5BrFN B1287374 8-Bromo-6-fluoroquinoline CAS No. 22960-18-5

8-Bromo-6-fluoroquinoline

Cat. No.: B1287374
CAS No.: 22960-18-5
M. Wt: 226.04 g/mol
InChI Key: DOINWPRJXLNEBB-UHFFFAOYSA-N
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Description

. The compound is characterized by the presence of both bromine and fluorine atoms on the quinoline ring, which imparts unique chemical and biological properties.

Scientific Research Applications

8-Bromo-6-fluoroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of materials with specific electronic properties, such as liquid crystals and dyes.

Safety and Hazards

The safety data sheet for 6-Bromo-8-fluoroquinoline indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

The synthesis of 8-Bromo-6-fluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method includes the direct bromination of 6-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . Industrial production methods may involve more scalable processes, such as continuous flow reactions, to ensure higher yields and purity.

Chemical Reactions Analysis

8-Bromo-6-fluoroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different quinoline derivatives.

    Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents on the quinoline ring.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . In the case of antibacterial activity, it may interfere with DNA synthesis by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV .

Comparison with Similar Compounds

8-Bromo-6-fluoroquinoline can be compared with other fluorinated quinolines, such as:

  • 6-Bromo-8-fluoroquinoline
  • 5,8-Difluoroquinoline
  • 7-Fluoroquinoline

These compounds share similar structural features but differ in the position and number of halogen atoms, which can significantly affect their chemical reactivity and biological activity . The unique combination of bromine and fluorine in this compound imparts distinct properties that make it particularly valuable in various research applications.

Properties

IUPAC Name

8-bromo-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOINWPRJXLNEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611834
Record name 8-Bromo-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22960-18-5
Record name 8-Bromo-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 7.0 g of 2-bromo-4-fluoro-aniline, 7.0 g of glycerol and 13.0 g of m-nitrobenzene sulfonic acid sodium salt, 20 ml of 70% sulfuric acid was added drop by drop. The reaction temperature was raised to 150° C. for 4 hr. The mixture was cooled, poured on water neutralized with NaOH and the formed precipitate was filtered to yield 34.7 g of 6-fluoro-8-bromo-quinoline. MS (ES) m/z (relative intensity): 227 (M++H, 100).
Quantity
7 g
Type
reactant
Reaction Step One
Name
m-nitrobenzene sulfonic acid sodium salt
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2-bromo-4-fluoroaniline (commercially available, 7.0 g), glycerol (7.0 g) and m-nitrobenzene sulfonic acid sodium salt (13.0 g) was added 20 ml of 70% sulfuric acid dropwise. The reaction temperature was raised to 150° C. for 4 hr. The mixture then was cooled to room temperature, poured on ice water and filtered through celite. The filtrate was neutralized with NaOH and the resulting precipitate was collected by vacuum filtration to yield 3.47 g of the title compound as a light yellow solid; MP=75-78° C.; MS (ES) m/z (relative intensity): 227 (M+H)+ (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
m-nitrobenzene sulfonic acid sodium salt
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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